2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O3/c1-23-11-4-2-9-6-12-16(24-15(9)8-11)20-21(17(12)22)14-5-3-10(18)7-13(14)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFLIFROIZHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one can be achieved through multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti (IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
For industrial production, the same multi-component reaction can be scaled up. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) is preferred due to their reusability and environmental friendliness. The reaction is typically carried out at room temperature, which reduces energy consumption and makes the process more sustainable .
Chemical Reactions Analysis
Functionalization of the Pyrazol-3-One Moiety
The pyrazolone ring (3-one) participates in keto-enol tautomerism, enabling nucleophilic attacks at the carbonyl or α-carbon positions:
- Condensation Reactions : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively .
- Alkylation : The enolic oxygen undergoes O-methylation with methyl iodide/Cs₂CO₃ in dioxane (40°C, 79% yield) .
- Cycloadditions : The α,β-unsaturated carbonyl system engages in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused pyrazolo-isoxazoline or pyrazolo-pyrazole systems .
Modification of the Methoxy Group
The 7-methoxy group undergoes demethylation or functional group interconversion:
- Demethylation : Treatment with BBr₃ in CH₂Cl₂ (−78°C to RT) cleaves the methyl group, yielding a phenolic hydroxyl .
- Etherification : The deprotected hydroxyl can be re-alkylated with alkyl halides or acylated with anhydrides .
Ring-Opening and Rearrangement Reactions
Under acidic or oxidative conditions, the chromene ring may undergo cleavage:
- Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux opens the pyran ring, generating a diketone intermediate that recyclizes into fused pyridone derivatives .
- Oxidative Degradation : H₂O₂/AcOH oxidizes the chromene double bond, yielding quinone-like structures .
Heterocyclic Fusion via C–H Activation
The chromenopyrazole scaffold serves as a substrate for annulation reactions:
- Palladium-Catalyzed C–H Arylation : Using aryl iodides and Pd(OAc)₂, the C4 position of the pyrazole ring is functionalized, generating tetracyclic systems .
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chloro analog | Pd(OAc)₂, XPhos, K₃PO₄ | 4-Aryl-pyrazolochromenes | 70–92% |
Biological Derivatization Pathways
Selected derivatives exhibit enhanced bioactivity through targeted modifications:
Scientific Research Applications
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves the inhibition of specific enzymes and proteins. The compound interacts with the active sites of these enzymes, blocking their activity and leading to various biological effects. For example, it can inhibit kinases involved in cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Chromeno-pyrazol-3-one derivatives exhibit variations in substituents on both the chromene and pyrazole rings, which significantly impact their physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Lipophilicity: Fluorine atoms increase logP values, improving membrane permeability compared to non-halogenated analogs.
- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact-exchange terms in DFT functionals could predict stability trends in such systems, though direct data for this compound is lacking .
Biological Activity
2-(2,4-Difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a synthetic compound that belongs to the class of chromenopyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article delves into the biological activity of this compound based on various research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chromene ring fused with a pyrazole moiety and is substituted with a methoxy group and difluorophenyl group.
1. Anti-inflammatory Activity
Research has indicated that chromenopyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various derivatives, including this compound, which were evaluated for their ability to inhibit heat-induced protein denaturation. The results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial potential of this compound was assessed through various in vitro studies. The compound exhibited notable antibacterial and antifungal activities against several strains. The mechanism of action was attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes .
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate antibacterial | |
| Staphylococcus aureus | Moderate antibacterial | |
| Candida albicans | Significant antifungal |
3. Anticancer Activity
Recent studies have explored the anticancer potential of chromenopyrazole derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like difluorophenyl enhances its cytotoxicity by increasing lipophilicity and cellular uptake .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Anti-inflammatory Study : A series of chromenopyrazole derivatives were synthesized and tested for their anti-inflammatory effects using a rat paw edema model. The results showed a significant reduction in edema compared to control groups, supporting the anti-inflammatory claims .
- Antimicrobial Evaluation : A comprehensive study involving multiple bacterial and fungal strains demonstrated that the compound exhibited a broad spectrum of antimicrobial activity. The minimal inhibitory concentration (MIC) values were determined using standard agar dilution methods .
- Cytotoxicity Assessment : In vitro assays using cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one?
- Methodological Answer : The synthesis involves multi-step reactions starting with 7-methoxycoumarin derivatives. A typical route includes:
Condensation of 7-methoxy-2H-chromen-2-one with 2,4-difluorophenylhydrazine under reflux in acetic acid (80–100°C, 6–8 hours).
Cyclization via intramolecular nucleophilic attack, facilitated by dehydrating agents like POCl₃ or PPA.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
- Key parameters: Reaction temperature control to avoid side products (e.g., over-fluorination), and solvent selection to optimize cyclization efficiency.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves dihedral angles between the chromenone and pyrazole rings (e.g., angles of 15–25° observed in similar fluorinated coumarin-pyrazoles) .
- ¹H/¹³C NMR : Confirms methoxy (-OCH₃, δ ~3.8 ppm) and difluorophenyl aromatic protons (δ 6.8–7.4 ppm).
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
- HRMS : Verifies molecular ion ([M+H]⁺) with <2 ppm error.
Q. What in vitro assays are used to evaluate antifungal activity?
- Methodological Answer :
- Broth microdilution (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus.
- Minimum Inhibitory Concentration (MIC) : Test concentrations range from 0.125–64 µg/mL, with fluconazole as a positive control.
- Structural analogs in patents show MICs of 0.5–8 µg/mL, indicating similar testing frameworks .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s electronic properties for enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311G** calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Effective Core Potentials (ECPs) : Model relativistic effects for fluorine atoms, improving accuracy in bond-length predictions (~1.34 Å for C-F) .
- Molecular docking : Simulates binding to fungal CYP51 (e.g., ΔG = -9.2 kcal/mol for 2,4-difluoro analogs vs. -7.8 kcal/mol for mono-fluoro) .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes).
- ADMET prediction : SwissADME models logP (target 2.5–3.5) and bioavailability scores. Methyl ether analogs of chromenones show improved membrane permeability .
Q. What role does fluorine substitution play in target binding and selectivity?
- Methodological Answer :
- Comparative Molecular Field Analysis (CoMFA) : Ortho-fluorine enhances hydrophobic interactions with CYP51’s heme pocket (e.g., π-stacking with Phe228).
- 2,4-Difluoro vs. mono-fluoro : The difluoro motif increases binding affinity by 1.4-fold due to improved van der Waals contacts .
Q. How do polymorphic forms impact dissolution and bioavailability?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Detects melting points (e.g., Form I: 215°C vs. Form II: 208°C).
- PXRD : Distinct peaks at 2θ = 12.5° (Form I) and 17.3° (Form II).
- Solid-state ¹⁹F NMR : Differentiates fluorine environments (e.g., δ -110 ppm for axial vs. -115 ppm for equatorial) .
Q. Why do IC₅₀ values vary across studies, and how can this be standardized?
- Methodological Answer :
- Assay standardization : Use pH 7.4 buffers, 37°C incubation, and consistent inoculum sizes (1×10⁵ CFU/mL).
- Isogenic fungal strains : Test against Saccharomyces cerevisiae ERG11 mutants to isolate resistance mechanisms.
- Meta-analysis : Triazole studies show ±0.5 log variance due to media composition (e.g., RPMI vs. Sabouraud dextrose) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
